molecular formula C15H14N4O4S2 B2544994 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide CAS No. 955771-30-9

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide

Cat. No.: B2544994
CAS No.: 955771-30-9
M. Wt: 378.42
InChI Key: ADKLSWAATAAMHZ-UHFFFAOYSA-N
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Description

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide is a cell-permeable thiazolo[3,2-a]pyrimidine identified as a potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This compound has emerged as a critical pharmacological tool for probing DYRK1A's role in cellular pathways. DYRK1A is a serine/threonine kinase implicated in the pathogenesis of several human diseases, most notably Down syndrome and Alzheimer's disease, where it contributes to tau hyperphosphorylation and cognitive deficits (source) . By selectively inhibiting DYRK1A, this compound facilitates the study of downstream signaling cascades and offers a potential strategy for modulating abnormal phosphorylation events. Furthermore, research has explored its application in diabetes, as DYRK1A inhibition can promote human beta-cell proliferation (source) , highlighting its value in regenerative medicine and islet biology research. Its high selectivity profile makes it an ideal candidate for investigating the distinct physiological and pathological functions of DYRK1A without significant off-target effects on other kinases.

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S2/c1-8-7-24-15-17-9(2)12(14(21)19(8)15)18-13(20)10-3-5-11(6-4-10)25(16,22)23/h3-7H,1-2H3,(H,18,20)(H2,16,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKLSWAATAAMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with halocarboxylic acid esters or bromopentane-2,4-dione . The reaction conditions often require heating the reagents without a solvent, leading to the formation of the thiazolopyrimidine ring system .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiazolopyrimidine ring .

Scientific Research Applications

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide is not well understood. its structure suggests that it may interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide can be contextualized by comparing it to analogs within the thiazolo[3,2-a]pyrimidine family. Key differences in substituents, synthesis routes, and biological activities are outlined below.

Structural Analogues

Compound Name Core Structure Substituents Key Properties/Activities Reference
This compound (Target Compound) Thiazolo[3,2-a]pyrimidine 3,7-Dimethyl; 5-oxo; 6-(4-sulfamoylbenzamide) Enhanced hydrophilicity, antimicrobial?
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Thiazolo[3,2-a]pyrimidine 4-Methoxyphenyl; 7-methyl; 5-oxo; 6-(phenylcarboxamide) Reduced solubility, unknown bioactivity
Pyrimido[2,1-b][1,3]thiazine derivatives (e.g., Compound 6) Pyrimido[2,1-b][1,3]thiazine Varied aryl/alkyl substituents Antimicrobial activity
2-(1-Butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)thiazolo[3,2-a]pyrimidine Thiazolo[3,2-a]pyrimidine Thiophen-2-yl; indolin-3-ylidene; butyl ester Potential kinase inhibition

Substituent Effects

  • Sulfamoyl vs. Methoxy/Phenyl Groups : The target compound’s 4-sulfamoylbenzamide group likely improves aqueous solubility compared to the 4-methoxyphenyl and phenylamide groups in the analog from . Sulfamoyl moieties are also associated with enzyme inhibition (e.g., carbonic anhydrase, dihydrofolate reductase), suggesting distinct mechanistic pathways compared to methoxy-substituted analogs .
  • Methyl vs.

Crystallographic and Computational Insights

  • While structural data for the target compound are unavailable, software like SHELX and WinGX () has been critical in analyzing analogs. For example, hydrogen-bonding patterns in thiazolo[3,2-a]pyrimidines () reveal that sulfamoyl groups may form stronger intermolecular interactions than methoxy groups, influencing crystal packing and stability .

Biological Activity

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its significant biological activity. The structure can be represented as:

C15H16N4O3S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

This structure includes a sulfamoyl group that enhances its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Sirtuins Inhibition : The compound has been shown to inhibit sirtuins (SIRT1, SIRT2, and SIRT3) which play crucial roles in cellular processes like metabolism and aging. Inhibition of these enzymes can lead to altered cellular responses related to energy metabolism and DNA repair mechanisms.
  • Antitumor Activity : Studies indicate that derivatives of thiazolo[3,2-a]pyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant activity against cervical adenocarcinoma (HeLa) cells and other tumor types .
  • Antibacterial and Antifungal Properties : The thiazolo[3,2-a]pyrimidine derivatives have shown promising antibacterial and antifungal activities in vitro, suggesting potential for use in treating infections .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

Activity Tested Cell Lines/Organisms Effectiveness Reference
CytotoxicityHeLa (cervical cancer)High
AntibacterialVarious bacterial strainsModerate
AntifungalFungal strainsSignificant
Sirtuin inhibitionIn vitro assaysConfirmed

Case Studies

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of thiazolo[3,2-a]pyrimidine derivatives on HeLa cells. The results indicated that certain modifications in the chemical structure led to enhanced cytotoxicity compared to standard chemotherapeutics like Sorafenib. The leading compound showed a twofold increase in efficacy against HeLa cells while maintaining lower toxicity against normal liver cells .
  • Mechanistic Insights : Research focused on the mechanism by which these compounds exert their effects revealed that they could modulate key signaling pathways involved in cell survival and apoptosis. This modulation is particularly relevant for developing new cancer therapies that can overcome resistance to existing treatments .

Q & A

Q. What are the standard synthetic routes for preparing N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide?

Methodological Answer: The synthesis typically involves multi-step protocols. A common approach includes:

  • Step 1: Formation of the thiazolo[3,2-a]pyrimidine core via cyclocondensation of thiourea derivatives with β-ketoesters under acidic conditions (e.g., acetic acid/sodium acetate) .
  • Step 2: Introduction of the sulfamoylbenzamide moiety via nucleophilic substitution or coupling reactions (e.g., using 4-sulfamoylbenzoyl chloride in DMF with a base like K2_2CO3_3) .
  • Optimization: Reaction conditions (e.g., solvent polarity, temperature) are critical for yield and purity. For example, refluxing in glacial acetic acid improves cyclization efficiency .

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer:

  • X-ray Crystallography: Single-crystal X-ray diffraction (e.g., using SHELX software ) confirms bond lengths, angles, and stereochemistry. For example, thiazolo-pyrimidine derivatives often exhibit puckered rings (flattened boat conformation) with dihedral angles between fused rings (~80–85°) .
  • Spectroscopy: 1^1H/13^{13}C NMR and IR identify functional groups. Key signals include:
    • Thiazole C-S stretch at 650–750 cm1^{-1} in IR .
    • Sulfamoyl protons as broad singlets at δ 7.5–8.0 ppm in 1^1H NMR .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

  • Enzyme Inhibition: Screen against kinases or proteases (e.g., via fluorescence-based assays) due to structural similarity to ATP-competitive inhibitors .
  • Antimicrobial Activity: Use microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., dihydrofolate reductase). Key parameters:
    • Docking Grid: Define active sites using co-crystallized ligands (PDB ID: 1U72) .
    • Scoring: Prioritize compounds with hydrogen bonds to conserved residues (e.g., Asp27 in DHFR) and low RMSD (<2.0 Å) .
  • MD Simulations: GROMACS or AMBER assess stability of ligand-target complexes over 50–100 ns trajectories .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Data Normalization: Control for variables like cell passage number, serum concentration, and assay plate batch effects .
  • SAR Analysis: Compare substituent effects. For example, sulfamoyl groups enhance solubility but may reduce membrane permeability vs. ethoxy analogs .
  • Orthogonal Assays: Validate enzyme inhibition with SPR (surface plasmon resonance) if fluorescence assays show false positives .

Q. What strategies optimize the compound’s pharmacokinetic properties?

Methodological Answer:

  • Prodrug Design: Esterify carboxyl groups (e.g., ethyl esters) to improve oral bioavailability .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. CYP450 isoforms (e.g., CYP3A4) often metabolize thiazolo-pyrimidines .
  • LogP Adjustment: Introduce polar groups (e.g., hydroxyls) to reduce LogP from >3.5 (poor solubility) to 1.5–2.5 .

Q. How to characterize its reactivity in functionalization reactions?

Methodological Answer:

  • Electrophilic Substitution: Monitor regioselectivity at the pyrimidine C-2 or C-7 positions using HNO3_3/H2_2SO4_4 .
  • Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids require Pd(OAc)2_2/SPhos catalysis in THF/water (80°C, 12 h) .
  • Stability Tests: Use HPLC-PDA to detect degradation products under acidic (pH 1.2) or oxidative (H2_2O2_2) conditions .

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